molecular formula C17H16BrClFN3O B2583609 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine CAS No. 1795342-08-3

1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine

Cat. No.: B2583609
CAS No.: 1795342-08-3
M. Wt: 412.69
InChI Key: LYJJPNJJEYBWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a brominated pyridine and a chlorinated fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with 3-methylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with piperazine: The brominated pyridine derivative can be reacted with piperazine in the presence of a suitable base and solvent to form the desired product.

    Introduction of the chlorofluorophenyl group: This step might involve a nucleophilic substitution reaction where the piperazine derivative is reacted with a chlorofluorobenzene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the bromine atom could yield the corresponding hydrogenated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-phenylpiperazine
  • 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chlorophenyl)piperazine
  • 1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-(6-Bromo-3-methylpyridine-2-carbonyl)-4-(2-chloro-4-fluorophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

(6-bromo-3-methylpyridin-2-yl)-[4-(2-chloro-4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClFN3O/c1-11-2-5-15(18)21-16(11)17(24)23-8-6-22(7-9-23)14-4-3-12(20)10-13(14)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJJPNJJEYBWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.